molecular formula C10H11ClO3 B1463067 (4-Ethoxyphenoxy)acetyl chloride CAS No. 78961-78-1

(4-Ethoxyphenoxy)acetyl chloride

Cat. No.: B1463067
CAS No.: 78961-78-1
M. Wt: 214.64 g/mol
InChI Key: AAWZWSVNYNIBHJ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenoxy)acetyl chloride: is an organic compound characterized by its acyl chloride functional group attached to a phenoxy ring with an ethoxy substituent

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of (4-ethoxyphenol) with chloroacetyl chloride in the presence of a suitable base such as pyridine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors or large-scale batch processes.

Chemical Reactions Analysis

(4-Ethoxyphenoxy)acetyl chloride: undergoes several types of reactions:

  • Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: It can participate in nucleophilic acyl substitution reactions, where nucleophiles replace the chloride group.

  • Common Reagents and Conditions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction, and various bases for substitution reactions are commonly used.

  • Major Products Formed: Products include (4-ethoxyphenyl)acetic acid, esters, and other derivatives depending on the reaction conditions.

Scientific Research Applications

(4-Ethoxyphenoxy)acetyl chloride: has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.

  • Industry: Its reactivity makes it useful in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which (4-Ethoxyphenoxy)acetyl chloride exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • (4-Methoxyphenoxy)acetyl chloride: Similar structure but with a methoxy group instead of ethoxy.

  • (4-Hydroxyphenoxy)acetyl chloride: Similar structure but with a hydroxy group instead of ethoxy.

(4-Ethoxyphenoxy)acetyl chloride in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

2-(4-ethoxyphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZWSVNYNIBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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